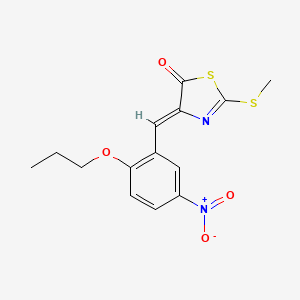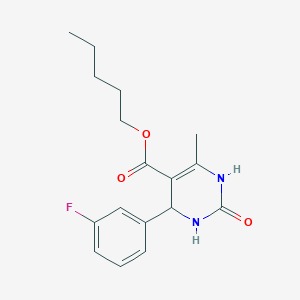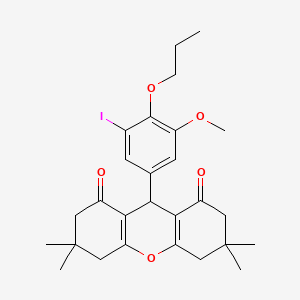
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one is a heterocyclic compound that features a thiazole ring fused with an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one typically involves the reaction of 4-hydroxy-N-methylaniline with a thiazole precursor under specific conditions. One common method includes:
Starting Materials: 4-hydroxy-N-methylaniline and a thiazole precursor.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Applications De Recherche Scientifique
Chemistry
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which 4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-N-methylaniline: Shares the aniline derivative structure but lacks the thiazole ring.
5H-1,3-thiazol-2-one: Contains the thiazole ring but lacks the aniline derivative.
4-(4-hydroxyphenyl)-5H-1,3-thiazol-2-one: Similar structure but with a different substitution pattern.
Uniqueness
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one is unique due to the combination of the aniline derivative and thiazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Propriétés
IUPAC Name |
4-(4-hydroxy-N-methylanilino)-5H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(9-6-15-10(14)11-9)7-2-4-8(13)5-3-7/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABXGBVATYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=O)SC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]propanoic acid](/img/structure/B5175312.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5175335.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide](/img/structure/B5175370.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinamide](/img/structure/B5175376.png)
![6-{[4-(Butoxycarbonyl)phenyl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5175377.png)

![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)

![[1-[1-[3-(3,5-Dimethylpyrazol-1-yl)propyl]piperidin-4-yl]triazol-4-yl]methanol](/img/structure/B5175410.png)
![4-[2-(2-bromo-4,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5175425.png)
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
